6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol
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Overview
Description
6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol is a complex organic compound with a unique structure that includes a pyran ring, a nitropyridine moiety, and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol typically involves multiple steps. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the hydroxymethyl group. The nitropyridine moiety is then synthesized separately and coupled with the pyran ring through a hydrazinylidene linkage. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol.
Scientific Research Applications
6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-nitropyridin-3-ol
- 5-hydroxymethylfurfural
- 2,5-diformylfuran
Uniqueness
6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol is unique due to its combination of a pyran ring with a nitropyridine moiety and a hydrazinylidene group. This structure provides it with distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
6300-88-5 |
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Molecular Formula |
C12H12N4O5 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol |
InChI |
InChI=1S/C12H12N4O5/c17-6-10-3-8(11(18)7-21-10)4-14-15-12-2-1-9(5-13-12)16(19)20/h1-5,7-8,17-18H,6H2,(H,13,15)/b14-4- |
InChI Key |
HPLJDMPYMGWYQM-CPSFFCFKSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N/N=C\C2C=C(OC=C2O)CO |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NN=CC2C=C(OC=C2O)CO |
Origin of Product |
United States |
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